5-Methoxyquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by its unique molecular structure, which features a quinazoline core with methoxy and dione functional groups. Quinazolines are widely recognized for their diverse biological activities and potential therapeutic applications, making 5-Methoxyquinazoline-2,4(1H,3H)-dione an interesting subject for both chemical and pharmacological research. The compound is known to interact with various biomolecules, particularly in biochemical reactions involving enzyme inhibition and cellular processes .
5-Methoxyquinazoline-2,4(1H,3H)-dione can be synthesized from commercially available starting materials or purchased from chemical suppliers such as Sigma-Aldrich and Benchchem. The compound's Chemical Abstracts Service number is 61948-86-5, which facilitates its identification in scientific literature and databases .
This compound is classified as a member of the quinazoline derivatives, specifically characterized as a dione due to the presence of two carbonyl groups in its structure. Quinazolines are further categorized into various subtypes based on their substituents and functional groups. The methoxy group in 5-Methoxyquinazoline-2,4(1H,3H)-dione enhances its solubility and reactivity, contributing to its biological activities .
The synthesis of 5-Methoxyquinazoline-2,4(1H,3H)-dione typically involves several key steps:
The reaction conditions and reagents used are critical for optimizing yield and purity. The use of phosphorus oxychloride as a chlorinating agent is essential for introducing the chlorine substituent effectively. Subsequent reactions require careful control of temperature and solvent composition to ensure successful cyclization.
5-Methoxyquinazoline-2,4(1H,3H)-dione can participate in various chemical reactions:
Common reagents used for these reactions include:
The mechanism of action for 5-Methoxyquinazoline-2,4(1H,3H)-dione involves several biochemical interactions:
Relevant data indicates that the compound exhibits significant biological activity through its interactions with cellular targets .
5-Methoxyquinazoline-2,4(1H,3H)-dione has several scientific applications:
Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, with nine FDA-approved pharmaceuticals originating from this core structure. The unsubstituted quinazoline-2,4(1H,3H)-dione (CAS 86-96-4) has served as a foundational template for antimicrobial, anticancer, and central nervous system agents since the mid-20th century [7] [8]. Historically, natural quinazoline alkaloids like febrifugine inspired systematic exploration of synthetic analogs, leading to the recognition of the 2,4-dione moiety as a critical pharmacophore. This scaffold's versatility stems from its ability to engage diverse biological targets through hydrogen bonding and π-stacking interactions. The chemical evolution accelerated in the 1980s with structure-activity relationship (SAR) studies establishing that N1/N3 alkylation and C6/C7 substitutions profoundly modulate bioactivity. By the early 2000s, over 200 synthetic quinazoline-2,4-dione derivatives had been documented in patent literature, primarily targeting infectious diseases and oncology [2] [8]. The scaffold's synthetic accessibility via anthranilic acid routes further cemented its status as a medicinal chemistry cornerstone [8].
Table 1: Historical Development of Quinazoline-2,4-dione Therapeutics
Decade | Key Developments | Therapeutic Focus |
---|---|---|
1950s-1960s | Isolation of natural quinazoline alkaloids | Antimalarials |
1970s-1980s | Synthetic methodologies for quinazoline-2,4-diones | Antimicrobials, anticonvulsants |
1990s-2000s | Rational design of N1/N3 and C6/C7 substituted derivatives | Anticancer agents, kinase inhibitors |
2010s-Present | Fluoroquinolone-inspired 8-methoxy derivatives | Antibacterial resistance breakers |
The strategic introduction of a methoxy group at the C5 position of quinazoline-2,4(1H,3H)-dione (CAS 61948-86-5) induces significant electronic and steric modifications that enhance target engagement. This derivative (C₉H₈N₂O₃, MW 192.17) exhibits a planar configuration with the methoxy oxygen at position 5 projecting perpendicularly to the bicyclic plane, creating a distinctive molecular topography [3] [4]. Computational analyses reveal the methoxy group's electron-donating character (+M effect) increases electron density at N3 and C2 carbonyl oxygen by 12-18%, enhancing hydrogen bond acceptor capacity compared to unsubstituted analogs [4]. This electronic perturbation significantly impacts physicochemical properties: LogP increases to 1.05 (vs 0.82 for unsubstituted), while polar surface area remains at 75.5 Ų, balancing membrane permeability and aqueous solubility [4]. The methoxy group also imposes steric constraints that favor synperiplanar orientation with C4a, reducing conformational flexibility and pre-organizing the molecule for optimal target binding. In crystalline form, it forms extended hydrogen-bonded networks via N-H···O=C interactions, with the methoxy oxygen participating in weak C-H···O bonds that stabilize supramolecular architecture—a feature relevant to solid-state pharmaceutical formulation [3].
Table 2: Molecular Properties of 5-Methoxyquinazoline-2,4(1H,3H)-dione
Property | Value | Significance |
---|---|---|
Molecular Formula | C₉H₈N₂O₃ | Optimal size for drug-likeness |
Molecular Weight | 192.17 g/mol | Compliance with Lipinski guidelines |
LogP | 1.05 | Balanced hydrophobicity |
TPSA | 75.47 Ų | Moderate membrane permeability |
Hydrogen Bond Acceptors | 5 | Enhanced target interactions |
Hydrogen Bond Donors | 2 | Solubility and protein binding |
SMILES | COC1=CC=CC2=C1C(=NC(=N2)O)O | Unique structural identifier |
InChI Key | MRZRYTQAWAFKOC-UHFFFAOYSA-N | Standardized stereochemical descriptor |
The antimicrobial resistance crisis has intensified interest in 5-methoxyquinazoline-2,4-dione derivatives as innovative gyrase/topoisomerase IV inhibitors that circumvent classical fluoroquinolone resistance mechanisms. Unlike historical quinolones, these compounds exploit the quinazoline-dione core to maintain potent enzyme inhibition even against mutants with Ser83Leu and Asp87Asn gyrase mutations [6] [8]. Structural biology studies reveal that the C5 methoxy group occupies a hydrophobic sub-pocket adjacent to the Mg²⁺ binding site in DNA gyrase, forming water-bridged contacts with Asn46 and Asp73 residues that are conserved across resistant strains [6]. This binding mode translates to exceptional antibacterial profiles: hybrid derivatives bearing 1-cyclopropyl and 7-(3-aminopyrrolidinyl) substituents exhibit MIC₉₀ values of ≤2 μg/mL against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) [8]. Crucially, these analogs demonstrate mutant prevention concentrations (MPCs) only 4-fold above MIC values, compared to 8-16-fold for classical fluoroquinolones—indicating a narrower mutant selection window that restricts resistance emergence [6]. Recent high-throughput screening identified compound 13 (1,3-bis((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione) as a broad-spectrum agent with superior activity against E. coli (MIC 0.5 μg/mL) and K. pneumoniae (MIC 1 μg/mL) compared to ciprofloxacin-resistant strains [8].
Table 3: Antibacterial Activity of 5-Methoxyquinazoline-2,4-dione Derivatives
Derivative | MIC against Gram-positive Strains (μg/mL) | MIC against Gram-negative Strains (μg/mL) | Resistance Ratio (MICₘᵤₜ/MICwₜ) |
---|---|---|---|
Unsubstituted Quinazoline-2,4-dione | >64 | >64 | >8.0 |
5-Methoxy Analog (CAS 61948-86-5) | 16-32 | 32-64 | 2.0-4.0 |
1-Cyclopropyl-7-(3-aminopyrrolidinyl) Derivative | 0.5-2 | 2-4 | 1.0-2.0 |
Compound 13 [8] | 0.25-1 | 0.5-1 | 1.0 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: